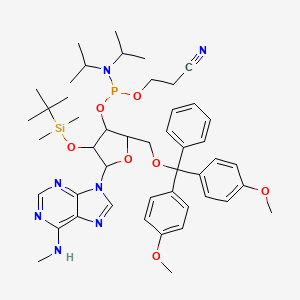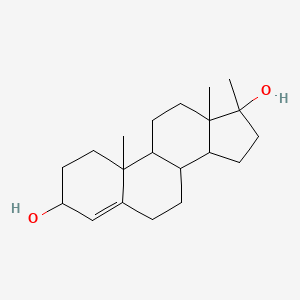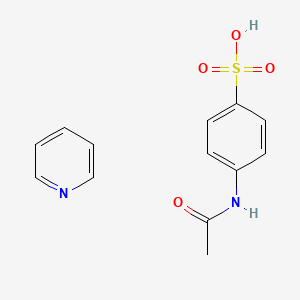![molecular formula C13H17BN2O6S B12294029 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid CAS No. 415697-58-4](/img/structure/B12294029.png)
2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(4,5-ジメチル-3-イソキサゾリル)(メトキシメチル)アミノ]スルホニル]フェニルボロン酸は、イソキサゾール環、スルホンアミド基、ボロン酸部分を有する複雑な構造のボロン酸誘導体です。
準備方法
合成経路と反応条件
ボロン酸を合成するための主な方法は、この化合物を含む、有機金属試薬をB(Oi-Pr)3またはB(OMe)3などのボレートで求電子的に捕捉することです 。 この反応は通常、低温で行われ、アルキル化過剰を防ぎ、ボロン酸ではなくボロン酸エステルが生成される可能性があります .
工業的製造方法
ボロン酸の工業的製造方法では、多くの場合、同様の原理を用いた大規模な反応が効率と収率を最適化して行われます。これらの方法には、連続フロープロセスや触媒の使用による反応速度と選択性の向上などが含まれます。
化学反応の分析
反応の種類
2-[[(4,5-ジメチル-3-イソキサゾリル)(メトキシメチル)アミノ]スルホニル]フェニルボロン酸は、次のを含む様々な化学反応を起こすことができます。
酸化: この反応は、ボロン酸基をボレートエステルまたはその他の酸化形態に変換することができます。
還元: 還元反応は、ボロン酸部分に付いた官能基を変更することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、鈴木・宮浦カップリング用のパラジウム触媒、酸化反応用の過酸化水素などの酸化剤、還元反応用の水素化ホウ素ナトリウムなどの還元剤が含まれます .
主要な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、鈴木・宮浦カップリングでは通常ビアリール化合物が生成されますが、酸化反応ではボレートエステルが生成される可能性があります .
科学研究への応用
2-[[(4,5-ジメチル-3-イソキサゾリル)(メトキシメチル)アミノ]スルホニル]フェニルボロン酸は、いくつかの科学研究に応用されています。
科学的研究の応用
Boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- has several scientific research applications:
作用機序
2-[[(4,5-ジメチル-3-イソキサゾリル)(メトキシメチル)アミノ]スルホニル]フェニルボロン酸がその効果を発揮するメカニズムは、ジオールやその他の求核剤と可逆的な共有結合を形成する能力にあります。 この特性により、触媒として、また有機合成の構成単位として有用になります 。 関与する分子標的と経路は、特定の用途と化合物に存在する官能基によって異なります .
類似化合物の比較
類似化合物
フェニルボロン酸: フェニル基を持つ、より単純なボロン酸です。
4,4'-ビフェニルジボロン酸: ビフェニル構造に2つのボロン酸基が結合しています。
2,4,6-トリメチルフェニルボロン酸: トリメチルフェニル基を持つボロン酸です.
独自性
2-[[(4,5-ジメチル-3-イソキサゾリル)(メトキシメチル)アミノ]スルホニル]フェニルボロン酸は、イソキサゾール環とスルホンアミド基を含む複雑な構造を持つため、ユニークです。 この複雑さにより、より幅広い化学反応に参加することができ、有機合成において汎用性の高い構成単位になります .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4,4’-Biphenyldiboronic acid: Contains two boronic acid groups attached to a biphenyl structure.
2,4,6-Trimethylphenylboronic acid: A boronic acid with a trimethylphenyl group.
Uniqueness
Boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- is unique due to its complex structure, which includes an isoxazole ring and a sulfonamide group. This complexity allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
特性
CAS番号 |
415697-58-4 |
|---|---|
分子式 |
C13H17BN2O6S |
分子量 |
340.2 g/mol |
IUPAC名 |
[2-[(4,5-dimethyl-1,2-oxazol-3-yl)-(methoxymethyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O6S/c1-9-10(2)22-15-13(9)16(8-21-3)23(19,20)12-7-5-4-6-11(12)14(17)18/h4-7,17-18H,8H2,1-3H3 |
InChIキー |
XTSDSAAYFBVLJT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(COC)C2=NOC(=C2C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



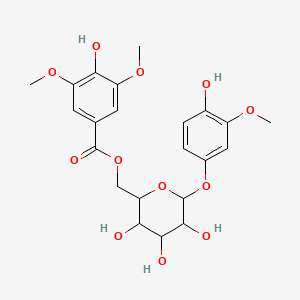
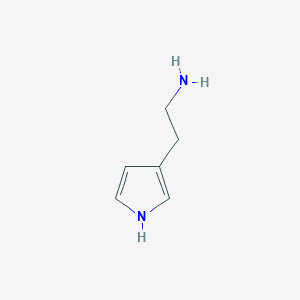
![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)

![3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
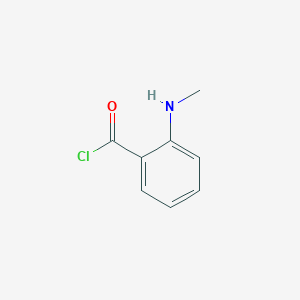
![7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B12294005.png)
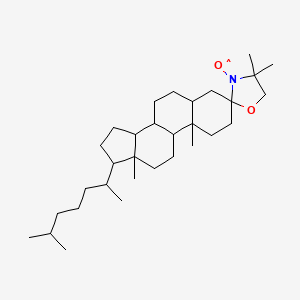
![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)
